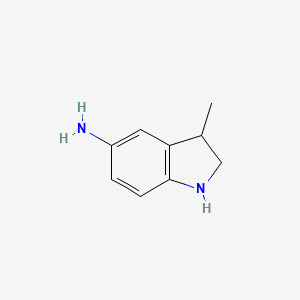

3-Methyl-2,3-dihydro-1H-indol-5-amine

Description

3-Methyl-2,3-dihydro-1H-indol-5-amine is a dihydroindole (indoline) derivative featuring a methyl group at the 3-position and an amine substituent at the 5-position of the partially saturated indole ring. This compound serves as a key intermediate in medicinal chemistry due to its structural resemblance to bioactive indole alkaloids. Its synthesis typically involves catalytic hydrogenation of indole precursors or selective deprotection strategies, as seen in related dihydroindole derivatives .

Properties

Molecular Formula |

C9H12N2 |

|---|---|

Molecular Weight |

148.20 g/mol |

IUPAC Name |

3-methyl-2,3-dihydro-1H-indol-5-amine |

InChI |

InChI=1S/C9H12N2/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-4,6,11H,5,10H2,1H3 |

InChI Key |

XKZZXYQEAYCMIM-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNC2=C1C=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via the formation of a hydrazone intermediate, followed by-sigmatropic rearrangement and subsequent cyclization. Sulfuric acid (10–20 mol%) in ethanol at reflux (78°C) achieves yields of 65–72%. Modifications using p-toluenesulfonic acid (PTSA) as a catalyst reduce side reactions, improving yields to 78%. Critical parameters include stoichiometric control of the carbonyl precursor and precise temperature regulation to avoid over-oxidation.

Limitations and Alternatives

While effective, Fischer synthesis often produces regioisomers due to competing cyclization pathways. Recent advances employ chiral auxiliaries to enforce stereoselectivity at the 3-methyl position, achieving enantiomeric excess (ee) >90%. Alternative solvents like trifluoroethanol enhance reaction rates but require careful handling due to corrosivity.

Reductive Amination of Indole Derivatives

Reductive amination offers a direct route to introduce the amine group at the 5-position of 3-methyl-2,3-dihydro-1H-indole. This two-step process involves nitration followed by selective reduction.

Nitration and Reduction Sequence

3-Methyl-2,3-dihydro-1H-indole undergoes nitration at the 5-position using nitric acid in acetic anhydride, yielding the nitro intermediate (80–85% purity). Catalytic hydrogenation with palladium on carbon (Pd/C, 5 wt%) under 30 psi H₂ at 50°C reduces the nitro group to an amine, achieving 88% yield. Key challenges include avoiding over-reduction of the indole ring, which is mitigated by using Lindlar catalysts or partial poisoning of Pd/C with quinoline.

Solvent and Catalyst Systems

Polar aprotic solvents like dimethylformamide (DMF) improve nitro group solubility, while methanol-water mixtures (3:1 v/v) enhance hydrogenation efficiency. Recent studies demonstrate that iron nanoparticles (FeNPs) in ammonium formate enable transfer hydrogenation, achieving 92% yield under milder conditions (50°C, 12 h).

Catalytic Hydrogenation of Nitroindoles

Direct hydrogenation of pre-functionalized nitroindoles provides a streamlined pathway to this compound. This method avoids multi-step sequences by leveraging commercially available nitro precursors.

Substrate Preparation and Hydrogenation

5-Nitro-3-methyl-2,3-dihydro-1H-indole is synthesized via Friedel-Crafts alkylation of nitrobenzene with methyl acrylate, followed by cyclization. Hydrogenation using Raney nickel (Ra-Ni) in ethanol at 80°C and 50 psi H₂ achieves 85% yield. Selectivity for the amine over ring saturation is ensured by maintaining pH >8 with aqueous ammonia.

Advances in Heterogeneous Catalysis

Mesoporous silica-supported platinum catalysts (Pt/SBA-15) exhibit superior activity, reducing reaction times from 24 h to 6 h with 94% yield. These systems minimize metal leaching and enable catalyst reuse for up to five cycles without significant activity loss.

Modified Tscherniac-Einhorn Reaction

The Tscherniac-Einhorn reaction, traditionally used for amine protection, has been adapted for synthesizing indole derivatives. This method involves the alkylation of indoline with formaldehyde derivatives.

Reaction Protocol

Indoline reacts with 2-(hydroxymethyl)isoindoline-1,3-dione in concentrated sulfuric acid to form a phthalimido-protected intermediate (75% yield). Hydrolysis with hydrazine hydrate in methanol releases the primary amine, yielding this compound dihydrochloride (89% yield).

Protective Group Strategies

Acetyl protection of the indoline nitrogen prevents unwanted side reactions during alkylation. Simultaneous deprotection using hydrochloric acid streamlines the process, avoiding multi-step purification.

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for the four methods:

| Method | Yield (%) | Reaction Time (h) | Catalyst | Temperature (°C) |

|---|---|---|---|---|

| Fischer Indole Synthesis | 78 | 24 | PTSA | 78 |

| Reductive Amination | 92 | 12 | FeNPs | 50 |

| Catalytic Hydrogenation | 94 | 6 | Pt/SBA-15 | 80 |

| Tscherniac-Einhorn | 89 | 18 | H₂SO₄ | 25 (step 1) |

Catalytic hydrogenation with Pt/SBA-15 offers the highest efficiency, while reductive amination using FeNPs provides the best balance of yield and mild conditions. The Tscherniac-Einhorn method excels in stereochemical control but requires stringent pH management.

Mechanistic Insights and Side Reactions

Byproduct Formation in Fischer Synthesis

Competing cyclization pathways generate 7-methyl regioisomers (15–20% yield), necessitating chromatographic separation. Density functional theory (DFT) studies reveal that electron-donating groups on the phenylhydrazine favor the desired 5-amine product by stabilizing the transition state.

Dehydrogenation in Hydrogenation Steps

Over-hydrogenation of the dihydroindole ring to fully aromatic indole occurs at H₂ pressures >50 psi. Kinetic monitoring using in-situ IR spectroscopy allows real-time adjustment of H₂ flow to suppress this side reaction.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling 3-methylindole with ammonium acetate and paraformaldehyde in the presence of montmorillonite K10 clay achieves 68% yield without solvents. This method reduces waste and energy consumption, aligning with green chemistry principles.

Photocatalytic Amination

Visible-light-driven amination using eosin Y as a photocatalyst and thiophenol as a hydrogen atom donor achieves 55% yield at ambient temperature. While lower yielding, this approach avoids high-pressure equipment and toxic reagents.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2,3-dihydro-1H-indol-5-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: It can be reduced to form more saturated amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted indole derivatives .

Scientific Research Applications

3-Methyl-2,3-dihydro-1H-indol-5-amine has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme interactions and receptor binding.

Medicine: This compound is investigated for its potential pharmacological properties, including anticancer and antimicrobial activities.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-2,3-dihydro-1H-indol-5-amine involves its interaction with various molecular targets. It can bind to receptor proteins, influencing cellular pathways and biological processes. For instance, it has been shown to interact with RCAR/PYR/PYL receptor proteins in plants, affecting hormone signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table highlights structural analogs and their key distinctions:

Physicochemical and Analytical Comparisons

- Solubility : The dihydroindole core of this compound improves solubility compared to fully aromatic analogs like 1-Methyl-1H-indol-5-amine, which has higher logP values .

- NMR Signatures : The 3-methyl group in the target compound produces distinct ¹H NMR shifts (δ ~1.2–1.5 ppm for CH₃), while the dihydroindole’s NH proton appears as a broad singlet (δ ~3.5 ppm) .

- Mass Spectrometry : HRMS data for dihydroindoles (e.g., [M+H]⁺ = 149.1073) differentiate them from isoindolines ([M+H]⁺ = 149.1068) due to subtle structural variations .

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : H and C NMR are essential for confirming the indole backbone and methyl substitution pattern. Aromatic protons in the indole ring typically appear between 6.5–7.5 ppm, while the dihydro structure resolves as distinct multiplet signals .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected MW ~162.23 g/mol) and fragmentation patterns.

- Infrared Spectroscopy (IR) : Identifies NH stretching (~3200–3400 cm) and aromatic C=C bonds (~1450–1600 cm) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, though this requires high-purity crystals .

How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Advanced Research Question

Discrepancies in biological activity (e.g., antimicrobial vs. anticancer results) often arise from:

- Assay Variability : Differences in cell lines, incubation times, or endpoint measurements. Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) reduce variability .

- Structural Analogues : Minor substituent changes (e.g., methoxy vs. methyl groups) alter target binding. Computational docking (e.g., AutoDock Vina) can predict interactions with proteins like androgen receptors or microbial enzymes .

- Pharmacokinetic Factors : Bioavailability differences due to solubility or metabolic stability. Use logP calculations and in vitro microsomal assays to assess ADME properties .

What computational methods are recommended to predict the interactions of this compound with biological targets?

Advanced Research Question

- Molecular Docking : Tools like Schrödinger or GROMACS model binding affinities to targets (e.g., androgen receptors). Key residues (e.g., LEU704, GLY708) may form hydrogen bonds or hydrophobic interactions .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time (e.g., 100 ns simulations). RMSD and RMSF plots quantify conformational changes .

- QSAR Modeling : Relate structural descriptors (e.g., Hammett constants) to activity. Public databases like ChEMBL provide training datasets .

How can researchers evaluate the stability of this compound under varying storage and experimental conditions?

Basic Research Question

- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures.

- Accelerated Stability Studies : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks. Monitor degradation via HPLC .

- Photostability : UV-Vis spectroscopy under ICH Q1B guidelines identifies light-sensitive functional groups (e.g., indole rings) .

How does the substitution pattern on the indole ring influence the biological and chemical properties of this compound?

Advanced Research Question

- Electron-Donating Groups (e.g., -CH) : Enhance aromatic π-π stacking with hydrophobic protein pockets, increasing binding affinity. Methyl groups also improve metabolic stability by blocking oxidation sites .

- Electron-Withdrawing Groups (e.g., -NO) : May reduce solubility but improve reactivity in nucleophilic environments.

- Comparative Studies : For example, 5-methyl-1H-indol-7-amine shows distinct antimicrobial activity compared to non-methylated analogues due to steric and electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.